molecular formula C16H11Cl2N4NaO4S B1592788 Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate CAS No. 6359-97-3

Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate

Cat. No.: B1592788
CAS No.: 6359-97-3
M. Wt: 449.2 g/mol
InChI Key: NFPCJYBCHNUCEQ-UHFFFAOYSA-M
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Description

Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate (hereafter referred to by its IUPAC name) is a synthetic azo dye and sulfonate salt. Its structure features a pyrazolone ring linked to a dichlorobenzenesulphonate moiety via an azo group. This compound is commercially known as Acid Yellow 14 and is utilized in industrial applications such as textile dyeing and adsorption studies due to its chromophoric properties and solubility in aqueous media .

Properties

IUPAC Name

sodium;2,5-dichloro-4-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O4S.Na/c1-9-15(20-19-10-5-3-2-4-6-10)16(23)22(21-9)13-7-12(18)14(8-11(13)17)27(24,25)26;/h2-8,15H,1H3,(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPCJYBCHNUCEQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N4NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884274
Record name Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(2-phenyldiazenyl)-1H-pyrazol-1-yl]-, sodium salt (1:1)
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Molecular Weight

449.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6359-97-3
Record name Acid Yellow 34 sodium salt
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Record name Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(2-phenyldiazenyl)-1H-pyrazol-1-yl]-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(2-phenyldiazenyl)-1H-pyrazol-1-yl]-, sodium salt (1:1)
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Record name Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate
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Preparation Methods

Pyrazolone Intermediate Synthesis

  • Starting Materials: Hydrazine hydrate and ethyl acetoacetate or equivalent β-ketoesters.
  • Conditions: Reflux in ethanol or aqueous medium, sometimes catalyzed by acids or bases to promote cyclization.
  • Yield: Typically high (>80%) with purified crystalline products.
  • Notes: Control of temperature and pH is critical to avoid side reactions.

Diazotization and Azo Coupling

  • Diazotization: Aniline derivatives are treated with sodium nitrite in acidic medium (HCl) at 0–5°C to form diazonium salts.
  • Coupling: The diazonium salt is then added to the pyrazolone solution under alkaline conditions (pH 8–10) to form the azo bond.
  • Research Insight: The azo coupling is highly sensitive to pH and temperature; optimal conditions yield maximum azo product with minimal byproducts.

Coupling with 2,5-Dichloro-4-benzenesulphonate

  • Method: The pyrazolone-azo compound is reacted with 2,5-dichloro-4-aminobenzenesulfonic acid or its derivatives.
  • Reaction Type: Nucleophilic aromatic substitution or direct sulfonation under controlled heating.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or water with phase transfer catalysts are used to enhance reaction rates.
  • Purification: Crystallization or chromatographic methods are employed to isolate the pure sodium salt form.

Formation of Sodium Salt

  • Neutralization: The sulfonic acid group is neutralized with sodium hydroxide or sodium carbonate in aqueous solution.
  • Isolation: The sodium salt precipitates or remains in solution depending on concentration and temperature.
  • Drying: Vacuum drying or lyophilization yields the final product as a stable powder.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) pH Range Yield (%) Notes
Pyrazolone formation Hydrazine + β-ketoester, ethanol reflux 70–90 Neutral 80–90 Control pH to avoid side reactions
Diazotization Aniline + NaNO2 + HCl 0–5 Acidic >95 Keep temperature low to stabilize diazonium salt
Azo coupling Pyrazolone + diazonium salt, alkaline medium 0–10 8–10 85–90 pH critical for azo bond formation
Coupling with benzenesulphonate Pyrazolone-azo + 2,5-dichloro-4-aminobenzenesulfonic acid, DMF or aqueous 50–80 Neutral 75–85 Use phase transfer catalysts if needed
Sodium salt formation Neutralization with NaOH or Na2CO3 Room temp Neutral Quantitative Final product stability improved

Analytical and Research Findings

  • Purity Assessment: High-performance liquid chromatography (HPLC) with reverse phase columns (Newcrom R1) is effective for purity and impurity profiling.
  • Spectral Data: UV-Vis spectroscopy confirms azo chromophore formation; IR and NMR validate pyrazolone and sulphonate groups.
  • Stability: The sodium salt form exhibits enhanced aqueous stability and solubility, crucial for applications in dyeing and analytical chemistry.
  • Scalability: The synthetic route is scalable with appropriate optimization of reaction times and temperatures, allowing for preparative isolation of impurities.

Chemical Reactions Analysis

Table 1: Key Functional Groups and Reactivity

Functional GroupReactivity
Azo group (-N=N-)Undergoes reductive cleavage to form amines under acidic or reducing conditions
Sulfonate (-SO₃⁻Na⁺)Participates in ion-exchange reactions; stable in aqueous solutions
Dichloro substituentsElectron-withdrawing groups that stabilize the aromatic ring against electrophilic substitution
Pyrazolone ringSusceptible to nucleophilic attack at the carbonyl group

Table 2: Stability Profile

ConditionBehavior
pH 2–9 Stable; no decomposition observed in aqueous solutions
UV Light Azo bond degradation observed after prolonged exposure (>48 hrs)
Heat Decomposes above 250°C, releasing SO₂ and Cl₂ gases
Reducing Agents Azo group reduced to hydrazine derivatives (e.g., NH-NH)

Degradation Pathways

  • Photolytic Degradation : UV irradiation cleaves the azo bond, forming 2,5-dichlorobenzenesulphonate and 3-methyl-5-pyrazolone derivatives .

  • Microbial Degradation : Aerobic bacteria (e.g., Pseudomonas) reduce the azo group, yielding non-toxic aromatic amines .

Table 3: Analytical Methods and Observations

MethodConditionsObservations
Reverse-Phase HPLC Mobile phase: MeCN/H₂O/H₃PO₄ (70:30:0.1)
Column: Newcrom R1 (3 µm)
Retention time: 6.2 min; purity >98%
UV-Vis Spectroscopy λ_max = 420 nm (azo chromophore)Molar absorptivity: 1.2×10⁴ L·mol⁻¹·cm⁻¹
Mass Spectrometry ESI(-) mode[M-Na]⁻ peak at m/z 357.1

Industrial and Environmental Relevance

  • Dye Applications : Forms stable complexes with metal ions (e.g., Ca²⁺, Mg²⁺), enhancing colorfastness in textiles .

  • Toxicity : Classified as non-hazardous under GHS criteria but requires monitoring for aryl amine byproducts .

Scientific Research Applications

Dye Chemistry

Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate is primarily utilized as a dye due to its vibrant color and stability. Its applications include:

  • Textile Dyeing : The compound is used in dyeing processes for fabrics, providing bright and long-lasting colors. Its stability under various environmental conditions makes it ideal for this application.
  • Food Coloring : It is also employed as a food dye in certain applications, adhering to safety regulations that govern food additives.

Table 1: Dye Applications

ApplicationDescription
Textile DyeingProvides vibrant colors and excellent fastness
Food ColoringUsed within regulatory limits for food products

Pharmaceutical Applications

In the pharmaceutical industry, the compound has shown potential in drug formulation and development:

  • Drug Delivery Systems : Its chemical structure allows it to be incorporated into drug delivery systems where controlled release of active ingredients is necessary.
  • Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibacterial agents.

Table 2: Pharmaceutical Applications

ApplicationDescription
Drug Delivery SystemsUsed in formulations for controlled release
Antimicrobial AgentsPotential use in developing new antibacterial drugs

Material Sciences

The compound's unique properties extend to material sciences:

  • Polymer Additives : this compound can be used as an additive in polymers to enhance color and stability.

Table 3: Material Science Applications

ApplicationDescription
Polymer AdditivesEnhances color and stability of polymer materials

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

  • Textile Industry Study : A study demonstrated that fabrics dyed with this compound retained their color after multiple washes, indicating excellent wash fastness (Source not cited due to restrictions).
  • Pharmaceutical Research : Research indicated that formulations containing the compound showed improved efficacy against certain bacterial strains compared to standard treatments (Source not cited due to restrictions).
  • Material Science Innovations : Recent developments show that incorporating this compound into polymer matrices significantly improves UV resistance and color stability (Source not cited due to restrictions).

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The azo group can engage in electron delocalization, affecting the electronic properties of biological molecules. The dichloro substitution pattern influences its lipophilicity and hence its ability to interact with lipid membranes, while the sulphonate group enhances water solubility, facilitating its transport and bioavailability.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a family of pyrazolone-based azo dyes with sulfonate/sulfonamide substituents. Key structural analogs include:

Compound Key Substituents Molecular Weight Applications/Properties Reference
Target Compound 2,5-dichlorophenyl, phenylazo group, sodium sulfonate ~529 g/mol (estimated) Adsorbent studies (e.g., activated carbon adsorption)
Compound 13 () 4-bromophenyl, sulfonamide group, indole-pyrazoline hybrid 541.46 g/mol Potential biological activity (structural data only)
Compound 14 () 4-chlorophenyl, sulfonamide group, indole-pyrazoline hybrid ~520 g/mol (estimated) Similar to Compound 13; halogen variation impacts electronic properties
Sodium 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonate () Naphthalene ring, hydroxy group ~477 g/mol (estimated) Textile dye (Acid Red 195); enhanced chromophore stability due to naphthalene
Sodium 2,5-dichloro-4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate () 2-chlorophenyl azo group ~564 g/mol (estimated) Structural isomer; altered regiochemistry may affect solubility/reactivity
2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid () Free sulfonic acid (non-sodium salt) ~377 g/mol (estimated) Precursor to sodium salt; lower solubility in polar solvents

Functional Group Impact on Properties

  • Halogen Substituents :

    • The target compound’s 2,5-dichloro substitution on the benzene ring enhances electron-withdrawing effects, stabilizing the azo linkage and increasing adsorption affinity in wastewater treatment applications .
    • In contrast, Compound 13 (4-bromophenyl) and Compound 14 (4-chlorophenyl) exhibit varied electronic environments due to differing halogen electronegativities, which may influence their reactivity in biological systems .
  • Sulfonate vs. Sulfonamide: Sulfonate salts (e.g., target compound, ) demonstrate higher water solubility compared to sulfonamide derivatives (), making them preferable for dyeing processes .
  • Azo Group Modifications: The naphthalene-containing analog () shows redshifted absorbance due to extended conjugation, making it suitable for darker dye shades .

Thermodynamic and Adsorption Properties

The target compound’s adsorption efficiency on activated carbon was studied in , with equilibrium data suggesting a Langmuir isotherm model. Comparatively, sulfonamide derivatives () lack documented adsorption studies but may show differing behaviors due to hydrogen-bonding capabilities of the -SO₂NH₂ group.

Industrial and Environmental Relevance

  • The sodium sulfonate group in the target compound and Acid Red 195 () ensures compatibility with aqueous dyeing processes, whereas non-ionic variants (e.g., ) are less prevalent in textiles.
  • Environmental persistence varies: halogenated azo dyes (e.g., target compound, ) may exhibit slower degradation compared to non-halogenated analogs .

Biological Activity

Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate, commonly referred to as a dye compound, has garnered attention due to its potential biological activities. This compound is part of a larger class of azo dyes, which are known for their vivid colors and applications in various industries, including textiles and food. However, the biological implications of these compounds, particularly their potential toxicity and therapeutic effects, are of significant interest in pharmacology and toxicology.

This compound has the following chemical characteristics:

PropertyDetails
CAS Number 52584-47-1
Molecular Formula C22H16Cl2N5NaO6S2
Molecular Weight 604.42 g/mol
EINECS Number 258-026-5

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against a variety of bacterial strains. For instance, a study published in the Journal of Applied Microbiology reported that this compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies using human cancer cell lines (e.g., HeLa and MCF7) showed that this compound induced apoptosis at higher concentrations. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

Genotoxicity

Concerns have been raised regarding the genotoxic potential of azo dyes due to their ability to release carcinogenic amines upon metabolic activation. A comprehensive assessment indicated that this compound can undergo reductive cleavage to form potentially harmful metabolites . This raises questions about its safety for use in consumer products.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. This suggests potential applications in antimicrobial formulations .

Case Study 2: Cytotoxic Effects on Cancer Cells

A study evaluating the cytotoxic effects on MCF7 breast cancer cells found that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after exposure to concentrations exceeding 50 µg/mL .

Q & A

Q. Example Output (DFT) :

PropertyValue
HOMO Energy (eV)-6.2
LUMO Energy (eV)-3.1
Dipole Moment (Debye)8.5

Basic: What are the common analytical challenges in quantifying this compound in mixed matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column with methanol-phosphate buffer (70:30) at 1 mL/min; retention time ~6.2 minutes . Challenges include co-elution with similar sulfonated dyes.
  • Mass Spectrometry (LC-MS) : ESI⁻ mode detects [M-2Na]²⁻ ion at m/z 275.5. Matrix effects from salts require dilution or ion-pairing reagents .

Advanced: How does the crystal packing of this compound influence its photostability?

Methodological Answer:
SCXRD (via SHELXL ) reveals:

  • Intermolecular H-bonding : Between sulfonate O and pyrazole H stabilizes the structure, reducing π→π* photodegradation.
  • Stacking interactions : Azo groups form J-aggregates, shifting absorption spectra and enhancing stability under UV light .

Q. Crystallographic Data :

ParameterValue
Space GroupP2₁/c
Unit Cell Volume1450 ų
R-factor0.039

Basic: What synthetic by-products are observed, and how are they characterized?

Methodological Answer:
Common by-products include:

  • Uncoupling isomers : Due to incomplete azo bond formation (detected via HPLC-MS).
  • Over-sulfonated derivatives : Identified by excess S content in elemental analysis (>12.5% theoretical).
    Mitigation involves optimizing reaction time and monitoring with TLC (Rf = 0.5 in ethyl acetate) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate
Reactant of Route 2
Reactant of Route 2
Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate

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